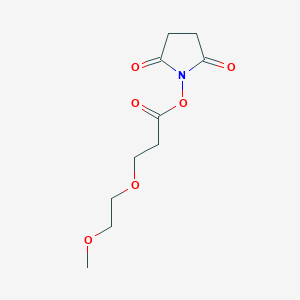
2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate:
Preparation Methods
Synthetic Routes and Reaction Conditions: Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the 2,5-dioxopyrrolidin-1-yl group is replaced by other nucleophiles[][1].
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 3-(2-methoxyethoxy)propanoic acid and 2,5-dioxopyrrolidin-1-yl ester[][1].
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. The reaction is typically carried out in an organic solvent at room temperature[][1].
Hydrolysis: Acidic or basic conditions are used, with water as the solvent. The reaction is usually performed at elevated temperatures[][1].
Major Products:
Substitution Reactions: The major products depend on the nucleophile used. For example, using an amine nucleophile would yield an amide derivative[][1].
Hydrolysis: The major products are 3-(2-methoxyethoxy)propanoic acid and 2,5-dioxopyrrolidin-1-yl ester[][1].
Scientific Research Applications
Chemistry: Biology: Medicine: Industry:
Comparison with Similar Compounds
- 2,5-Dioxopyrrolidin-1-yl 3-(2-hydroxyethoxy)propanoate
- 2,5-Dioxopyrrolidin-1-yl 3-(2-ethoxyethoxy)propanoate
- 2,5-Dioxopyrrolidin-1-yl 3-(2-propoxyethoxy)propanoate
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-(2-methoxyethoxy)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO6/c1-15-6-7-16-5-4-10(14)17-11-8(12)2-3-9(11)13/h2-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMSXKORGOVQCNT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCC(=O)ON1C(=O)CCC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
174569-25-6 |
Source


|
| Record name | Methoxypolyethylene glycol-succinimidyl propionate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=174569-25-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
245.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

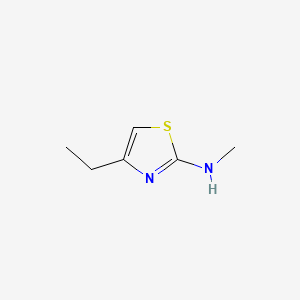
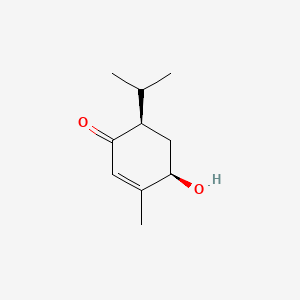
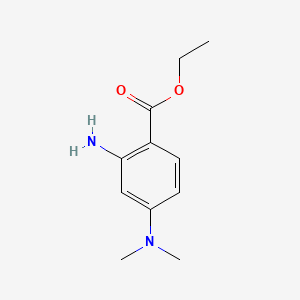
![(NE)-N-[(4-ethoxy-2-oxido-1,2,5-oxadiazol-2-ium-3-yl)methylidene]hydroxylamine](/img/structure/B575265.png)
![(8S,9S,10R,11S,13S,14S,17S)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,1,2,2,6,6,7,7-octatritio-8,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B575267.png)
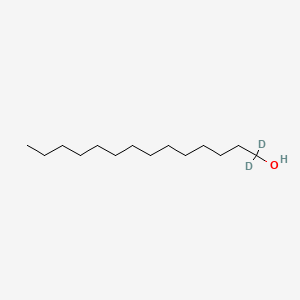

![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-6-amine](/img/structure/B575281.png)
